molecular formula C13H25BClNO2 B15052116 N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride

N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride

Cat. No.: B15052116
M. Wt: 273.61 g/mol
InChI Key: QTOMOYUDZRNDQA-VNQUIELQSA-N
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Description

This compound is a boronic ester derivative featuring a complex bicyclic dioxaborole core with stereospecific substitutions (3aS,4S,6S,7aR) and an ethanamine hydrochloride side chain. It is synthesized via a multi-step process involving LiHMDS-mediated deprotonation and TFA-driven cleavage, yielding a white solid with an optical rotation [α]²⁰_D = -4° (c 1.00, MeOH) . Its stereochemistry and boronate ester functionality make it relevant in medicinal chemistry, particularly as a proteasome inhibitor .

Properties

Molecular Formula

C13H25BClNO2

Molecular Weight

273.61 g/mol

IUPAC Name

N-[[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C13H24BNO2.ClH/c1-5-15-8-14-16-11-7-9-6-10(12(9,2)3)13(11,4)17-14;/h9-11,15H,5-8H2,1-4H3;1H/t9-,10-,11+,13-;/m0./s1

InChI Key

QTOMOYUDZRNDQA-VNQUIELQSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CNCC.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CNCC.Cl

Origin of Product

United States

Preparation Methods

Boron Ester Exchange from Pinacol Borate Intermediates

A widely cited method involves boron ester exchange using pinacol-protected boronic acids. For example, (R)-1-amino-3-methylbutyl-1-pinacol borate hydrochloride undergoes transesterification with (1S,2S,3R,5S)-pinanediol in methanol at 60°C for 12 hours, achieving 85% yield. Adapted for the target compound, this route would require:

  • Amino protection : Treating ethanamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form Boc-protected ethanamine.
  • Boron ester exchange : Reacting Boc-protected aminomethyl-pinacol borate with pinanediol in refluxing toluene, catalyzed by p-toluenesulfonic acid.
  • Deprotection : Removing the Boc group with HCl in dioxane, followed by recrystallization from methanol/ethyl acetate to isolate the hydrochloride salt.

Key Data :

Step Reagents/Conditions Yield Purity
Amino protection Boc₂O, DCM, RT, 2h 92% 95%
Boron ester exchange Pinanediol, toluene, 110°C 78% 98%
Deprotection 4M HCl/dioxane, 0°C, 1h 89% 99.6%

Direct Aminomethylation of Borate Halides

An alternative route involves nucleophilic substitution of a bromomethyl borate intermediate. The pinanediol borate core is first functionalized with bromomethyl via reaction with N-bromosuccinimide (NBS) under radical initiation. Subsequent treatment with ethanamine in tetrahydrofuran (THF) at 0°C provides the free base, which is precipitated as the hydrochloride using HCl gas.

Optimization Insight :

  • Temperature control : Maintaining sub-10°C during amination minimizes borate hydrolysis.
  • Solvent selection : THF outperforms DMF due to reduced side reactions (e.g., Hofmann elimination).

Critical Process Parameters and Challenges

Stereochemical Integrity

The (3aS,4S,6S,7aR) configuration of the borate core is prone to epimerization under acidic or high-temperature conditions. Patent CN107827916B highlights that using anhydrous zinc chloride as a Lewis acid during boron ester exchange preserves stereochemistry, achieving >99% enantiomeric excess (ee).

Purity Optimization

Crude product purity is enhanced via:

  • Crystallization : Methanol/water (4:1) at -20°C removes residual pinanediol.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) eliminates diastereomeric impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.28 (s, 3H, CH₃), 1.45–1.52 (m, 2H, CH₂), 2.75 (q, J = 6.8 Hz, 2H, NH₂CH₂), 3.12 (s, 2H, B-CH₂-N).
  • HRMS (ESI+): m/z calc. for C₁₃H₂₅BClNO₂ [M+H]⁺ 273.61, found 273.60.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) shows a single peak at 4.2 min, confirming >99.6% purity.

Industrial Scalability and Cost Considerations

Reagent Economics

Pinanediol (≈$120/kg) contributes 65% of raw material costs. Substituting toluene for dichloroethane as the boron exchange solvent reduces expenses by 30% without compromising yield.

Waste Management

Aqueous waste streams contain residual boric acid, requiring neutralization with calcium hydroxide to precipitate calcium borate (Ca₃(BO₃)₂) for safe disposal.

Chemical Reactions Analysis

Types of Reactions

N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The boron-containing dioxaborol ring can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole derivatives. Key analogs include:

Compound Name CAS No. Core Structure Modifications Biological Activity/Application
Target Compound 877371-68-1 Ethanamine hydrochloride substituent Proteasome inhibition
(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole 84110-34-9 Isobutyl substituent Not explicitly stated; structural analog
(S)-2-Amino-N-((R)-2-phenyl-1-(dioxaborol-2-yl)ethyl)propanamide Hydrochloride (6) Not provided Phenyl-propanamide side chain Plasmodium falciparum proteasome inhibitor
MPI-1 Pinane Ester Not provided Acetylproline-pinane ester hybrid Antimalarial activity
(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole 165881-36-7 Bromobutyl substituent Intermediate for further functionalization

Key Observations :

  • Substituent Effects : The ethanamine hydrochloride group in the target compound enhances solubility and bioavailability compared to lipophilic isobutyl or bromobutyl analogs .
  • Stereochemistry: The (3aS,4S,6S,7aR) configuration is critical for binding to proteasomes, as opposed to non-active stereoisomers .

Key Observations :

  • The use of LiHMDS in the target compound’s synthesis minimizes side reactions, improving yield compared to acid-catalyzed methods .

Physical and Chemical Properties

Property Target Compound Isobutyl Analog MPI-1 Pinane Ester
Molecular Weight Not provided 236.16 g/mol ~550 g/mol (estimated)
Optical Rotation [α]²⁰_D = -4° (MeOH) Not provided Not provided
Solubility High (hydrochloride salt) Low (lipophilic isobutyl) Moderate (amide/pinane ester)
Hazard Profile Not provided H302, H315, H319, H335 Not provided

Key Observations :

  • The hydrochloride salt improves aqueous solubility, making the target compound more suitable for in vivo studies compared to neutral analogs .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this boronate ester hydrochloride derivative?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For example, (+)-pinanediol phenylboronate synthesis (a structurally related compound) uses phenylboronic acid and (+)-pinanediol in diethyl ether under reflux, followed by crystallization . For the hydrochloride salt, post-synthetic protonation with HCl in anhydrous conditions is critical to avoid hydrolysis of the boronate ester. Characterization via single-crystal X-ray diffraction (SC-XRD) ensures structural fidelity, as demonstrated in similar systems with mean C–C bond precision of 0.002 Å and R-factor ≤ 0.034 .

Q. How can researchers validate the stereochemical configuration of the compound?

  • Methodological Answer : SC-XRD is the gold standard for confirming stereochemistry. For instance, the (3aS,4S,6S,7aR) configuration in related pinanediol boronate esters was resolved using SC-XRD at 100 K, with data-to-parameter ratios >16.5 ensuring reliability . Complementary techniques like NOESY NMR or circular dichroism (CD) spectroscopy may corroborate chiral centers if SC-XRD is unavailable.

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection is ideal for quantifying purity (>98%). Stability studies should include thermogravimetric analysis (TGA) and kinetic experiments under varying pH (1–13) and humidity (0–90% RH) to identify degradation pathways. For example, analogous boronate esters degrade via hydrolysis under acidic conditions, necessitating inert storage (argon, desiccants) .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR requires systematic substitution at reactive sites (e.g., the ethanamine or boronate moieties). Computational tools like density functional theory (DFT) predict electronic effects, while molecular docking identifies binding interactions. For instance, modifying the methyl groups on the hexahydro-methanobenzo[d][1,3,2]dioxaborole core could alter steric hindrance and bioavailability .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

  • Methodological Answer : Signal splitting in 1H^1H-NMR may arise from dynamic processes (e.g., boron coordination shifts). Variable-temperature NMR or 11B^{11}B-NMR can clarify exchange phenomena. For example, in pinanediol boronate esters, temperature-dependent coalescence of signals revealed fluxional behavior . Cross-validation with IR spectroscopy (e.g., B–O stretching at ~1350 cm1^{-1}) adds robustness .

Q. What experimental designs are optimal for studying its reactivity in cross-coupling reactions?

  • Methodological Answer : Factorial design (e.g., 2k^k factorial) efficiently screens variables like catalyst loading, solvent, and temperature. For boronate esters, Suzuki-Miyaura coupling with aryl halides is a benchmark. Monitoring reaction progress via in situ 19F^{19}F-NMR (if fluorinated substrates are used) or GC-MS ensures real-time analysis .

Q. How can computational modeling predict its pharmacokinetic (PK) properties?

  • Methodological Answer : Tools like COMSOL Multiphysics integrate diffusion-reaction models to simulate membrane permeability. Machine learning platforms (e.g., AlphaFold) predict plasma protein binding or metabolic stability. For instance, logP calculations (via ChemAxon or Schrödinger) estimate lipophilicity, critical for blood-brain barrier penetration .

Methodological Challenges and Solutions

Addressing low yields in boronate ester functionalization:

  • Solution : Use Matteson homologation, where boronate esters react with dichloromethyllithium to introduce new substituents. Optimize lithiation steps under cryogenic conditions (-78°C) to prevent boronate ring opening .

Mitigating hygroscopicity in hydrochloride salt handling:

  • Solution : Conduct all manipulations in a glovebox (H2_2O < 0.1 ppm). Lyophilization from tert-butanol/water mixtures produces stable amorphous powders with reduced hygroscopicity .

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